4-(Difluoromethyl)-2,6-dimethoxyphenol
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Overview
Description
4-(Difluoromethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of aldehydes using reagents such as sulfur tetrafluoride (SF4), N,N-diethylaminosulfur trifluoride (DAST), or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-dimethoxyphenol may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
4-(Difluoromethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for target molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethyl pyrazole derivatives
- Difluoromethylthioethers
Uniqueness
4-(Difluoromethyl)-2,6-dimethoxyphenol is unique due to the presence of both difluoromethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(9(10)11)4-7(14-2)8(6)12/h3-4,9,12H,1-2H3 |
InChI Key |
RRGAXBCECFIHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(F)F |
Origin of Product |
United States |
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